5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol
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Description
5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C20H19F3N4S and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.12825228 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Features
The 5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol and its derivatives are synthesized for research in various biological activities. These compounds have been found to exhibit a broad spectrum of activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anti-cancer activities. They are also characterized by low toxicity, making them promising for chemical structure research and the search for biologically active substances (Aksyonova-Seliuk et al., 2018).
Antimicrobial Activities
Derivatives of 1,2,4-triazole, including the 5-(4-tert-butylphenyl) derivative, have been synthesized and shown to possess good or moderate antimicrobial activities against test microorganisms. This highlights their potential application in the field of antimicrobial research (Bektaş et al., 2010).
Green Synthesis
The green synthesis approach has been used to synthesize derivatives of this compound. This process emphasizes environmental sustainability and efficiency in producing these compounds, which were also screened for antimicrobial activity, showing significant results against standard drugs (Rajurkar & Shirsath, 2017).
Antitumor Activity
Certain derivatives have been investigated for their antitumor activity. The synthesis process, crystal structure, and biological tests indicate that these compounds can be effective in inhibiting tumor growth, making them relevant in cancer research (叶姣 et al., 2015).
Corrosion Inhibition Property
Triazole-based Schiff bases, including those related to the 5-(4-tert-butylphenyl) derivative, have been studied for their corrosion inhibitory action on various metals. This research is significant in materials science, particularly for protecting metals from corrosion (Mary et al., 2021).
properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4S/c1-19(2,3)15-10-6-14(7-11-15)17-25-26-18(28)27(17)24-12-13-4-8-16(9-5-13)20(21,22)23/h4-12H,1-3H3,(H,26,28)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZNLIGCCUTFB-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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